Oleic Acid Alkyne
Oleic Acid Alkyne
Oleic acid (17-yne) is a click chemistry reagent useful for membrane research. The clickable alkyne group may be used to probe cholesterol binding interactions in living cells.
Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid inhibits collagen-stimulated platelet aggregation by approximately 90% when used at a concentration of 10 µg/ml. fMLF-induced neutrophil aggregation and degranulation is inhibited by 55% and 68%, respectively, using 5 µM oleic acid. This inhibition is comparable to that observed using arachidonic acid under the same conditions. Oleic acid, whether applied extracellularly (EC50 = ~60 µM) to human platelets or released from membrane phospholipids, causes an increase in intracellular calcium levels. Oleic acid alkyne is a form of oleic acid with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions, to tag oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity.
Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid inhibits collagen-stimulated platelet aggregation by approximately 90% when used at a concentration of 10 µg/ml. fMLF-induced neutrophil aggregation and degranulation is inhibited by 55% and 68%, respectively, using 5 µM oleic acid. This inhibition is comparable to that observed using arachidonic acid under the same conditions. Oleic acid, whether applied extracellularly (EC50 = ~60 µM) to human platelets or released from membrane phospholipids, causes an increase in intracellular calcium levels. Oleic acid alkyne is a form of oleic acid with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions, to tag oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity.
Brand Name:
Vulcanchem
CAS No.:
151333-45-8
VCID:
VC0056449
InChI:
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9-
SMILES:
C#CCCCCCCC=CCCCCCCCC(=O)O
Molecular Formula:
C18H30O2
Molecular Weight:
278.4
Oleic Acid Alkyne
CAS No.: 151333-45-8
Cat. No.: VC0056449
Molecular Formula: C18H30O2
Molecular Weight: 278.4
* For research use only. Not for human or veterinary use.
Specification
| Description | Oleic acid (17-yne) is a click chemistry reagent useful for membrane research. The clickable alkyne group may be used to probe cholesterol binding interactions in living cells. Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid inhibits collagen-stimulated platelet aggregation by approximately 90% when used at a concentration of 10 µg/ml. fMLF-induced neutrophil aggregation and degranulation is inhibited by 55% and 68%, respectively, using 5 µM oleic acid. This inhibition is comparable to that observed using arachidonic acid under the same conditions. Oleic acid, whether applied extracellularly (EC50 = ~60 µM) to human platelets or released from membrane phospholipids, causes an increase in intracellular calcium levels. Oleic acid alkyne is a form of oleic acid with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions, to tag oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity. |
|---|---|
| CAS No. | 151333-45-8 |
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 |
| IUPAC Name | (Z)-octadec-9-en-17-ynoic acid |
| Standard InChI | InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- |
| Standard InChI Key | GUWNXWGQBCLLBN-KTKRTIGZSA-N |
| SMILES | C#CCCCCCCC=CCCCCCCCC(=O)O |
| Appearance | Assay:≥95%A solution in ethanol |
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